

Introduction: The Strategic Importance of the Pyridine Scaffold in Kinase Inhibition

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Compound of Interest

Compound Name: *3-Bromo-5-ethynylpyridine*

Cat. No.: B079517

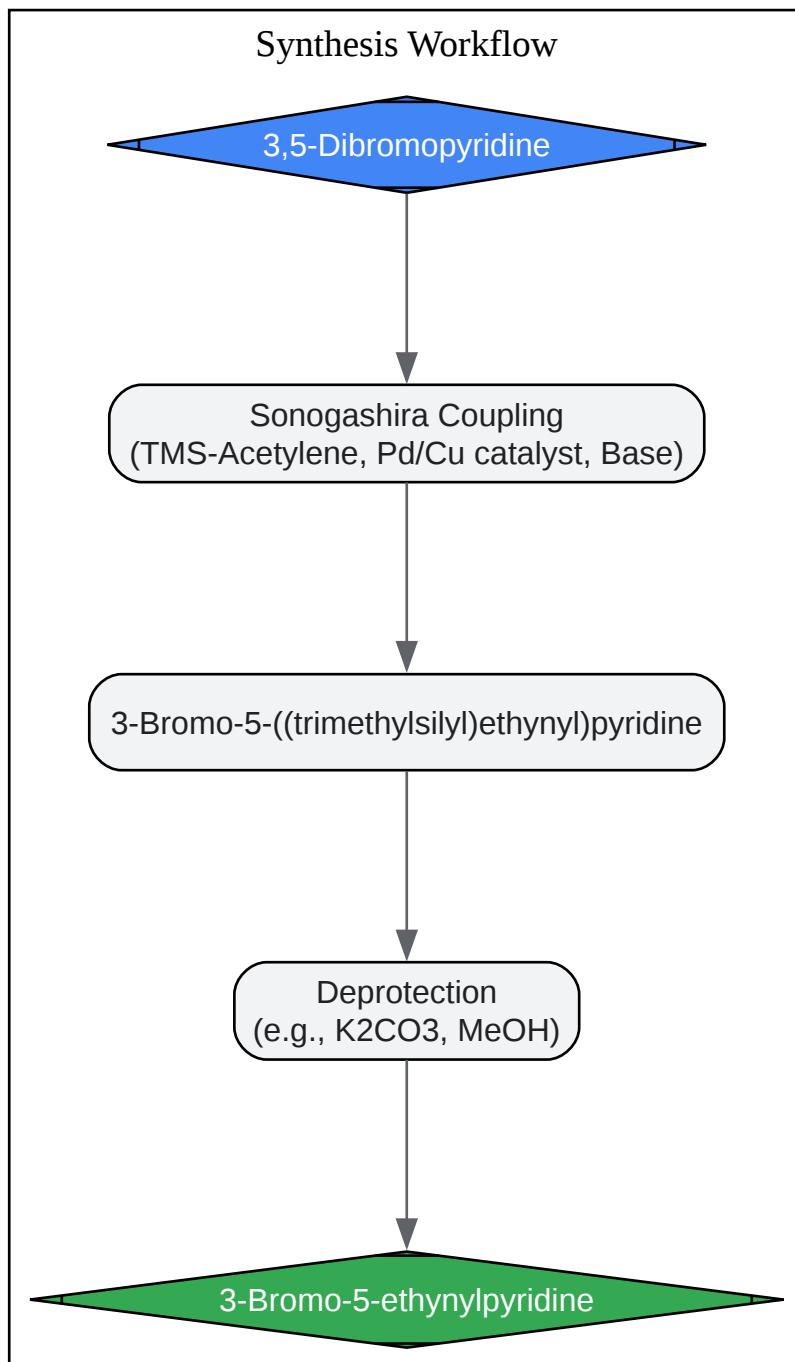
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Protein kinases have emerged as one of the most critical classes of drug targets in the 21st century, primarily due to their central role in regulating cellular signaling pathways.^[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making small molecule kinase inhibitors a cornerstone of modern targeted therapies.^{[1][2]} Within the vast chemical space explored for kinase inhibitor development, certain molecular frameworks, often termed "privileged structures," appear repeatedly in successful drug candidates due to their favorable binding properties and synthetic accessibility. The pyridine ring is one such privileged scaffold, frequently found in drugs targeting the ATP-binding site of kinases.^{[3][4]}

This guide focuses on **3-Bromo-5-ethynylpyridine** (CAS 866683-52-5), a highly versatile heterocyclic building block that has proven invaluable in the synthesis of a new generation of kinase inhibitors.^{[5][6]} Its strategic value lies in the orthogonal reactivity of its two key functional groups: the bromine atom and the terminal ethynyl (alkyne) group. This unique arrangement allows for sequential, regioselective modifications through powerful cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. This enables medicinal chemists to systematically build molecular complexity and fine-tune structure-activity relationships (SAR), accelerating the journey from hit identification to clinical candidate.

Synthesis of the Key Intermediate: 3-Bromo-5-ethynylpyridine

The most common and efficient route to **3-Bromo-5-ethynylpyridine** involves a Sonogashira coupling reaction between a dihalogenated pyridine precursor, such as 3,5-dibromopyridine, and a protected acetylene source like trimethylsilylacetylene (TMSA), followed by a deprotection step. The use of a silyl protecting group is crucial to prevent the self-coupling of the terminal alkyne under the reaction conditions.



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Caption: Synthetic workflow for **3-Bromo-5-ethynylpyridine**.

Protocol 1: Synthesis of 3-Bromo-5-((trimethylsilyl)ethynyl)pyridine

This protocol outlines the palladium- and copper-catalyzed Sonogashira coupling. The reaction mechanism involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with a copper acetylide intermediate.[7][8]

Materials:

- 3,5-Dibromopyridine
- Trimethylsilylacetylene (TMSA)
- Bis(triphenylphosphine)palladium(II) dichloride ($\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$)
- Copper(I) iodide (CuI)
- Diisopropylamine (DIPA) or Triethylamine (TEA)
- Anhydrous Tetrahydrofuran (THF)
- Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon)

Procedure:

- Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 3,5-dibromopyridine (1.0 eq).
- Solvent Addition: Dissolve the starting material in anhydrous THF (approx. 0.1-0.2 M concentration).
- Catalyst & Base Addition: Sequentially add $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$ (0.03-0.05 eq), CuI (0.02-0.04 eq), and the amine base (e.g., DIPA, 5.0-7.0 eq).[7] The base is critical as it scavenges the HBr formed during the reaction and can also serve as a solvent.[7][8]

- Alkyne Addition: Add trimethylsilylacetylene (1.1-1.2 eq) dropwise to the stirring mixture.
- Reaction: Stir the reaction at room temperature for 3-6 hours. Monitor progress by Thin-Layer Chromatography (TLC) or LC-MS. The reactivity of aryl halides in Sonogashira couplings is generally I > OTf > Br >> Cl, making the selective reaction at one bromine site feasible and controllable.[\[7\]](#)
- Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove catalyst residues.
- Purification: Wash the filtrate sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired silyl-protected intermediate.

Protocol 2: Deprotection to Yield 3-Bromo-5-ethynylpyridine

Materials:

- 3-Bromo-5-((trimethylsilyl)ethynyl)pyridine
- Potassium carbonate (K₂CO₃) or Tetrabutylammonium fluoride (TBAF)
- Methanol (MeOH) or THF

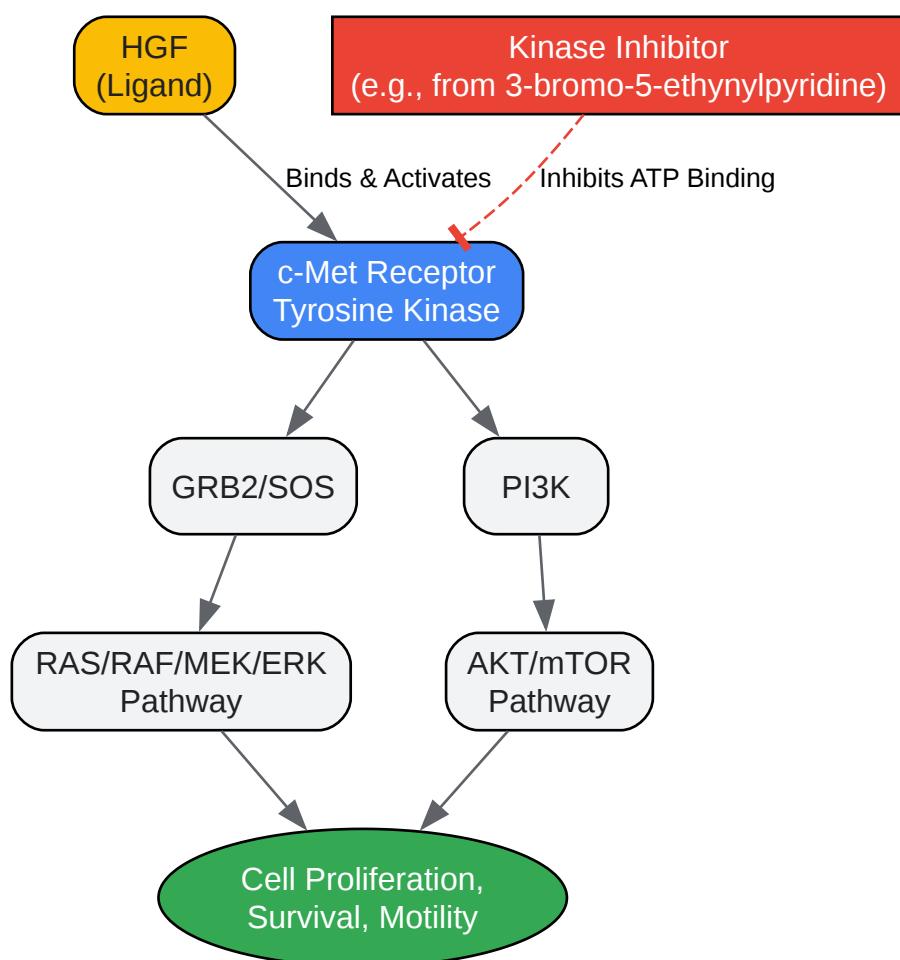
Procedure:

- Dissolve the silyl-protected intermediate (1.0 eq) in methanol.
- Add potassium carbonate (2.0-3.0 eq) to the solution.
- Stir the mixture at room temperature for 1-2 hours, monitoring the removal of the TMS group by TLC.
- Once the reaction is complete, remove the methanol under reduced pressure.
- Partition the residue between water and an organic solvent (e.g., ethyl acetate).

- Separate the organic layer, wash with brine, dry over anhydrous Na_2SO_4 , and concentrate in vacuo to afford the final product, **3-Bromo-5-ethynylpyridine**, which can be further purified by chromatography if necessary.

Application in the Synthesis of c-Met Kinase Inhibitors

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, and motility.^[9] Aberrant c-Met signaling is a key driver in various human cancers, making it an attractive target for therapeutic intervention.^{[9][10]} Several potent c-Met inhibitors have been developed using **3-bromo-5-ethynylpyridine** as a core building block.^{[10][11][12]}



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Caption: Simplified c-Met signaling pathway and its inhibition.

Protocol 3: Synthesis of a Thieno[3,2-b]pyridine-based c-Met/VEGFR2 Inhibitor

This protocol is a representative example of how the ethynyl group of **3-bromo-5-ethynylpyridine** is used to construct a more complex heterocyclic system, a common strategy in kinase inhibitor design.[\[12\]](#)

Materials:

- **3-Bromo-5-ethynylpyridine**
- Substituted 2-bromothiophene derivative (e.g., methyl 2-bromo-3-aminothiophene-4-carboxylate)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$)
- Copper(I) iodide (CuI)
- Amine base (e.g., Triethylamine)
- Anhydrous solvent (e.g., DMF or Toluene)

Procedure:

- Sonogashira Coupling: In a reaction vessel under an inert atmosphere, combine the substituted 2-bromothiophene (1.0 eq), **3-bromo-5-ethynylpyridine** (1.1 eq), $\text{Pd}(\text{PPh}_3)_4$ (0.05 eq), and CuI (0.1 eq) in anhydrous solvent.
- Base Addition: Add triethylamine (3.0 eq) and heat the mixture to 80-90 °C for 12-18 hours. The reaction couples the thiophene to the ethynyl group of the pyridine.
- Intramolecular Cyclization: Upon completion of the coupling, the reaction conditions often promote a subsequent intramolecular cyclization (alkyne hydroamination/hydroarylation) to form the thieno[3,2-b]pyridine core. This step is crucial for creating the final rigid scaffold that fits into the kinase ATP pocket.

- Work-up and Purification: Cool the reaction, dilute with an organic solvent, wash with water and brine, and dry the organic layer. Purify the crude product via column chromatography to obtain the core structure.
- Further Functionalization: The remaining bromine atom on the pyridine ring can be further functionalized, for example, via a Suzuki or Buchwald-Hartwig coupling, to install additional pharmacophoric groups that enhance potency and selectivity.

Data on Representative Kinase Inhibitors

The versatility of the **3-bromo-5-ethynylpyridine** intermediate allows for the synthesis of inhibitors targeting various kinases.

Target Kinase(s)	Inhibitor Scaffold	Reported IC ₅₀	Significance	Reference
c-Met	Thieno[3,2-b]pyridine	Low nanomolar range	Potent dual inhibitor of c-Met and VEGFR2 with in vivo antitumor activity.	[12]
c-Met	3,5,7-Trisubstituted quinoline	< 1.0 nM	Highly potent and selective c-Met inhibitor with a favorable pharmacokinetic profile.	[10]
c-Met	Pyrrolopyridine-pyridone	1.8 nM	Conformationally constrained, potent inhibitor with activity against Flt-3 and VEGFR-2.	[11]
ALK	Various	6.5 nM - 10 nM (Alectinib)	Used in second-generation ALK inhibitors to overcome resistance to first-generation drugs like Crizotinib.	

EGFR	Pyridothieno[3,2-d]pyrimidine	36.7 nM	Potent and selective inhibitor with significant cell growth inhibition in EGFR-overexpressing cancer cell lines. [13]
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Conclusion: A Versatile and Indispensable Tool for Drug Discovery

3-Bromo-5-ethynylpyridine has firmly established itself as a key intermediate in the synthesis of advanced kinase inhibitors. The distinct reactivity of its bromo and ethynyl functionalities provides medicinal chemists with a reliable and flexible platform for executing sequential cross-coupling reactions. This enables the efficient construction of complex heterocyclic systems that are central to the design of potent and selective inhibitors for critical oncology targets like c-Met, ALK, and EGFR. The continued application of this building block in drug discovery programs underscores its strategic importance and promises to contribute to the development of next-generation targeted therapies.

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